
N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine is a chemical compound with the molecular formula C18H19N3O2 and a molecular weight of 309.36 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine typically involves the reaction of isoquinoline derivatives with 2,4-dimethoxybenzylamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine can be compared with other similar compounds, such as:
Isoquinoline: A parent compound with a simpler structure and different biological activities.
2,4-Dimethoxybenzylamine: A precursor used in the synthesis of this compound.
Quinoline Derivatives: Compounds with similar structures but different functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-N-[(2,4-dimethoxyphenyl)methyl]isoquinoline-1,5-diamine |
InChI |
InChI=1S/C18H19N3O2/c1-22-13-7-6-12(17(10-13)23-2)11-21-18-15-4-3-5-16(19)14(15)8-9-20-18/h3-10H,11,19H2,1-2H3,(H,20,21) |
InChI Key |
UAVNGUGOMHXWQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC3=C2C=CC=C3N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


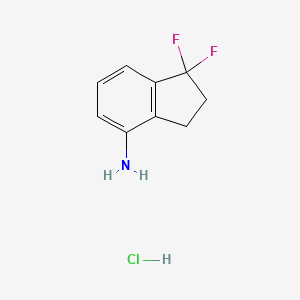
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)
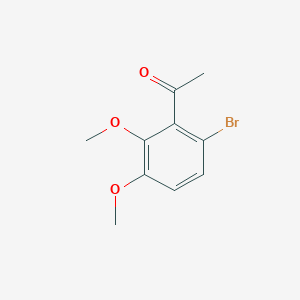
![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)

![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)
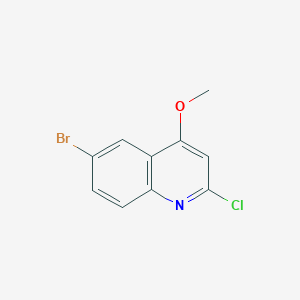
![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)
![Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)
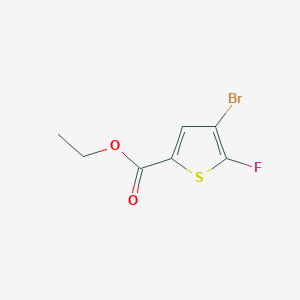

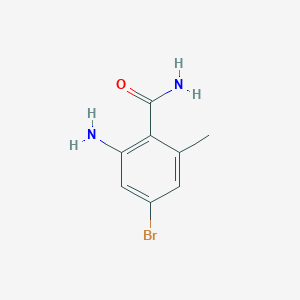
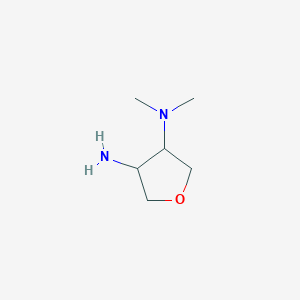
![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)
